trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Overview
Description
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Stereochemistry
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a significant role in the field of stereochemistry and chemical synthesis. Nohira, Ehara, and Miyashita (1970) explored the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, demonstrating its utility in producing active trans-1,2-disubstituted cyclohexanes (Nohira, Ehara, & Miyashita, 1970). Similarly, Škarić et al. (1976) synthesized peptides containing cis- and trans-3- or 4-aminocyclohexanecarboxylic acid residues, showing its application in di- and tri-peptide formation (Škarić, Kovačević, & Škarić, 1976).
Antimicrobial Properties
The antimicrobial properties of derivatives of 4-aminocyclohexanecarboxylic acid have been noted in the scientific community. Fujii et al. (1977) prepared derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid, and observed significant antistaphylococcal activity against Staphylococcus aureus infections in mice (Fujii et al., 1977).
Application in β-Peptide Synthesis
This compound has been utilized in the synthesis of β-peptides. Schinnerl et al. (2003) reported the asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, a derivative that can be incorporated into β-peptide oligomers, showing its utility in helical β-peptide formation (Schinnerl et al., 2003).
Dermatological Applications
The compound has also found use in dermatology. Hiramoto et al. (2016) studied the effect of tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) in wrinkle formation due to skin dryness, indicating its potential in skincare and treatment of skin conditions (Hiramoto et al., 2016).
Mechanism of Action
Target of Action
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is primarily an antifibrinolytic agent . It is known to inhibit plasmin-induced fibrinolysis , a process that prevents blood clots from growing and becoming problematic . This compound is also used as a lysine analogue to characterize binding sites in plasminogen .
Mode of Action
The compound interacts with its targets by inhibiting the process of fibrinolysis. Fibrinolysis is the natural process in the body that prevents blood clots from growing too large. By inhibiting this process, this compound helps to promote clotting and prevent excessive bleeding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting plasmin-induced fibrinolysis, this compound can help to stabilize blood clots and prevent excessive bleeding .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may be well-absorbed in the body
Result of Action
The primary result of the action of this compound is the inhibition of fibrinolysis. This leads to the stabilization of blood clots and can help to prevent excessive bleeding in various hemorrhagic diseases and during operations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from oxidizing agents These conditions help to maintain the stability and efficacy of the compound
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions. It is known to interact with several enzymes and proteins, including plasminogen, where it acts as a lysine analogue to characterize binding sites . This interaction is essential in inhibiting plasmin-induced fibrinolysis, making it valuable in the study of hemorrhagic diseases and abnormal bleeding during operations . The compound’s ability to inhibit specific enzymes highlights its importance in biochemical research.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by inhibiting plasmin-induced fibrinolysis, which can alter gene expression and cellular metabolism . This compound’s impact on cell function is significant, as it can modulate the activity of enzymes involved in critical cellular processes, thereby affecting overall cell health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By acting as a lysine analogue, it binds to plasminogen, inhibiting its activity and preventing fibrinolysis . This inhibition is crucial in controlling bleeding and managing hemorrhagic conditions. Additionally, the compound’s ability to modulate enzyme activity can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under cool, dry conditions and should be stored away from oxidizing agents . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on plasmin-induced fibrinolysis, although its activity may decrease with prolonged exposure to certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits plasmin-induced fibrinolysis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including respiratory irritation and skin irritation . These threshold effects are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fibrinolysis inhibition. It interacts with enzymes such as plasminogen, modulating its activity and preventing the breakdown of fibrin clots . This interaction is vital in maintaining hemostasis and preventing excessive bleeding. The compound’s role in these metabolic pathways underscores its importance in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it exerts its inhibitory effects on plasmin-induced fibrinolysis. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can effectively inhibit plasminogen activity. The precise localization of the compound is crucial for its function and effectiveness in biochemical reactions.
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-59-4 | |
Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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